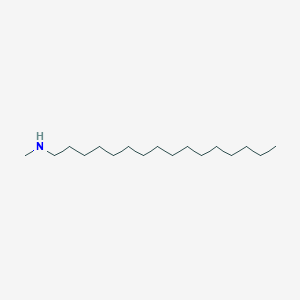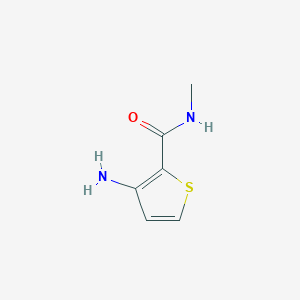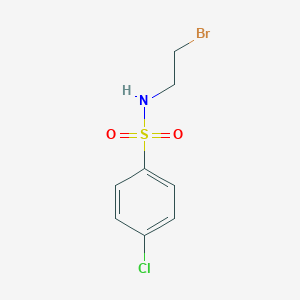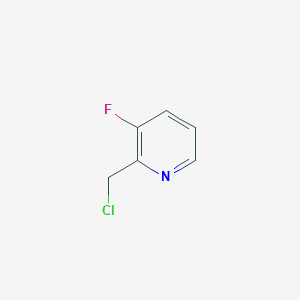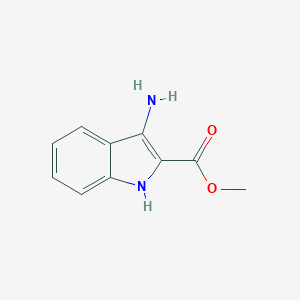
3-氨基-1H-吲哚-2-羧酸甲酯
描述
Methyl 3-amino-1H-indole-2-carboxylate is a compound with the CAS Number: 142641-33-6 . It has a molecular weight of 190.2 and is a solid in its physical form . The compound is a member of indoles and a methyl ester .
Synthesis Analysis
The synthesis of indole derivatives, including methyl 3-amino-1H-indole-2-carboxylate, has been a focus of many researchers . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular structure of methyl 3-amino-1H-indole-2-carboxylate can be represented by the Inchi Code: 1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 .Chemical Reactions Analysis
Reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives .Physical And Chemical Properties Analysis
Methyl 3-amino-1H-indole-2-carboxylate is a solid in its physical form . It has a molecular weight of 190.2 .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “methyl 3-amino-1H-indole-2-carboxylate,” focusing on several unique applications. Each section provides detailed information on a specific field of application.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives, including compounds related to methyl 3-amino-1H-indole-2-carboxylate, have been shown to effectively inhibit the strand transfer of HIV-1 integrase. These compounds can chelate two Mg2+ ions within the active site of integrase, which is crucial for its function .
Synthesis Methodology
A new methodology for synthesizing 3-amino-1H-indole-2-carboxylates involves Pd-C mediated hydrogenolysis with molecular hydrogen. This method demonstrates good functional group tolerance and provides neutral conditions for removing the N-carbamate protecting group .
Formation of 5H-Pyrimido[5,4-b]indole Derivatives
Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. These reactions involve alkylation at two nitrogen atoms and lead to the formation of various indole-based compounds with potential biological activity .
作用机制
Target of Action
Methyl 3-amino-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . This suggests that methyl 3-amino-1H-indole-2-carboxylate may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that methyl 3-amino-1H-indole-2-carboxylate may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that methyl 3-amino-1H-indole-2-carboxylate may also have similar effects on a molecular and cellular level.
未来方向
Indoles are a significant heterocyclic system in natural products and drugs . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
属性
IUPAC Name |
methyl 3-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZMSFQHYXWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406465 | |
| Record name | methyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-1H-indole-2-carboxylate | |
CAS RN |
142641-33-6 | |
| Record name | methyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of methyl 3-amino-1H-indole-2-carboxylate discussed in the research?
A1: Both research papers [, ] focus on utilizing methyl 3-amino-1H-indole-2-carboxylate as a starting material to synthesize a range of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are interesting due to their potential biological activities, which could lead to new pharmaceutical applications.
Q2: Are there any details about the synthetic procedures or reaction mechanisms involved?
A2: Unfortunately, while both papers [, ] state the use of methyl 3-amino-1H-indole-2-carboxylate in synthesizing 5H-pyrimido[5,4-b]indole derivatives, they do not provide specific details about the synthetic procedures, reaction conditions, or the mechanisms involved. Further research in related publications might offer more insights into these aspects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

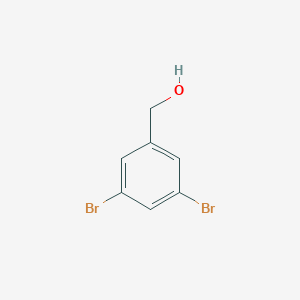
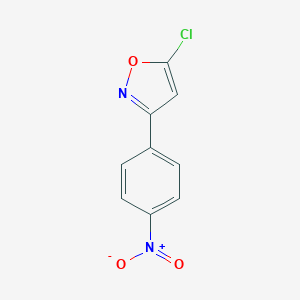
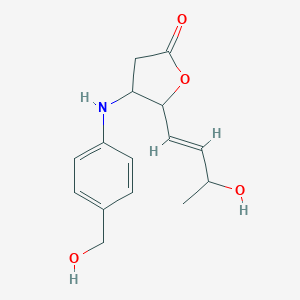



![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
